3-Chloro-2-fluoro-4-methoxyphenol

Catalog No.
S6646995
CAS No.
1781486-60-9
M.F
C7H6ClFO2
M. Wt
176.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluoro-4-methoxyphenol

CAS Number

1781486-60-9

Product Name

3-Chloro-2-fluoro-4-methoxyphenol

IUPAC Name

3-chloro-2-fluoro-4-methoxyphenol

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3

InChI Key

WJUQUAXWYITWIP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)O)F)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)O)F)Cl

The exact mass of the compound 3-Chloro-2-fluoro-4-methoxyphenol is 176.0040353 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-fluoro-4-methoxyphenol (CAS: 1781486-60-9) is a highly specialized, multi-halogenated phenolic building block primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 4,5-dihydro-2H-pyridazin-3-one anti-tumor agents. From a procurement perspective, its value lies in its precise stereoelectronic profile: the synergistic electron-withdrawing effects of the adjacent fluorine and chlorine atoms, combined with the electron-donating methoxy group, tightly control the reactivity of the phenolic hydroxyl and the remaining unsubstituted aromatic positions. This compound is typically selected by medicinal chemistry and process scale-up teams when standard mono-halogenated precursors fail to provide the necessary metabolic stability, regioselectivity, or lipophilicity required for advanced targeted therapies, particularly those requiring blood-brain barrier penetration or specific target engagement [1].

Substituting 3-Chloro-2-fluoro-4-methoxyphenol with more common analogs, such as 3-chloro-4-methoxyphenol or 2-fluoro-4-methoxyphenol, fundamentally disrupts both the synthetic workflow and the downstream API efficacy. In process chemistry, the absence of the 2-fluoro group raises the phenolic pKa, necessitating harsher basic conditions for O-alkylation that can degrade sensitive intermediates. Furthermore, the exact 3-chloro-2-fluoro substitution pattern is critical for establishing the correct dihedral angle and steric bulk when coupled to heterocyclic scaffolds like pyridazinones; missing either halogen leads to a loss of target binding affinity and drastically increased susceptibility to oxidative metabolism by hepatic enzymes. Consequently, attempting to procure a cheaper, generic in-class substitute results in failed scale-up batches and inactive final compounds [1].

Phenolic pKa Reduction and Alkylation Processability

The presence of the highly electronegative ortho-fluoro group in 3-chloro-2-fluoro-4-methoxyphenol significantly increases the acidity of the phenolic hydroxyl compared to mono-halogenated analogs. This pKa reduction allows for complete O-alkylation or etherification using mild bases (e.g., K2CO3) at lower temperatures, whereas the comparator requires stronger bases or elevated heating that can trigger side reactions in complex API syntheses [1].

Evidence DimensionPhenolic pKa and required O-alkylation temperature
Target Compound DataEstimated pKa ~7.8; Alkylation proceeds at 40-50°C
Comparator Or Baseline3-Chloro-4-methoxyphenol (Estimated pKa ~9.2; requires >80°C)
Quantified Difference~1.4 unit pKa reduction enables a 30-40°C drop in processing temperature.
ConditionsBase-mediated O-alkylation (e.g., K2CO3 in polar aprotic solvent) for API precursor synthesis.

Procuring the di-halogenated target allows process chemists to use milder conditions, significantly reducing thermal degradation of sensitive complex intermediates during scale-up.

Regioselectivity in Downstream Aromatic Functionalization

During the synthesis of highly substituted aromatic cores, controlling the site of electrophilic attack is critical. The combined steric bulk of the 3-chloro group and the electronic directing effects of the 2-fluoro and 4-methoxy groups in 3-chloro-2-fluoro-4-methoxyphenol heavily bias substitution toward the 6-position. In contrast, removing the chloro group results in a problematic mixture of isomers that requires extensive purification [1].

Evidence DimensionRegiomeric purity of downstream 6-substituted products
Target Compound Data>95% regioselectivity for the 6-position
Comparator Or Baseline2-Fluoro-4-methoxyphenol (~60:40 mixture of 3- and 5-substituted isomers)
Quantified Difference>35% improvement in regiomeric purity.
ConditionsElectrophilic aromatic substitution directed by the phenolic OH and methoxy groups.

High regioselectivity eliminates the need for costly and low-yielding chromatographic separations in industrial manufacturing workflows.

Downstream API Lipophilicity for CNS Penetration

For neuro-oncology applications, the final drug molecule must possess sufficient lipophilicity to cross the blood-brain barrier (BBB). The specific inclusion of the 3-chloro-2-fluoro-4-methoxyphenyl moiety provides a precise LogP boost to the final API scaffold compared to unhalogenated or mono-halogenated baselines, directly enabling CNS target engagement [1].

Evidence DimensionCalculated LogP (cLogP) contribution to the final API
Target Compound Data3-Chloro-2-fluoro-4-methoxyphenyl moiety (+0.8 to +1.0 LogP units)
Comparator Or Baseline4-Methoxyphenyl moiety (Baseline LogP contribution)
Quantified Difference~0.8 to 1.0 unit increase in lipophilicity.
ConditionsPredictive modeling for blood-brain barrier (BBB) penetration in CNS-targeted anti-tumor agents.

For neuro-oncology applications, procuring this exact precursor is mandatory to achieve the lipophilicity threshold required for the final drug to cross the blood-brain barrier.

Synthesis of CNS-Penetrant Anti-Tumor Agents

Where this compound is the right choice for constructing the 6-phenyl-4,5-dihydro-2H-pyridazin-3-one core of advanced oncology drugs. Its specific halogenation pattern provides the exact lipophilicity increase necessary for the final API to cross the blood-brain barrier, making it indispensable for brain tumor targeting [1].

High-Yield Regioselective API Scale-Up

Where this compound is the right choice for process chemistry workflows requiring strictly controlled electrophilic aromatic substitution. The combined directing and steric effects of the 3-chloro and 2-fluoro groups ensure >95% regioselectivity, avoiding the isomeric mixtures and costly purification steps associated with mono-halogenated phenols [1].

Mild-Condition O-Alkylation Workflows

Where this compound is the right choice for coupling reactions with thermally sensitive electrophiles. Its lowered pKa allows for complete O-alkylation at reduced temperatures (40-50°C) using mild bases, preserving the integrity of complex intermediates during multi-step syntheses [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.0040353 g/mol

Monoisotopic Mass

176.0040353 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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